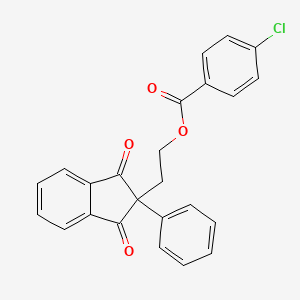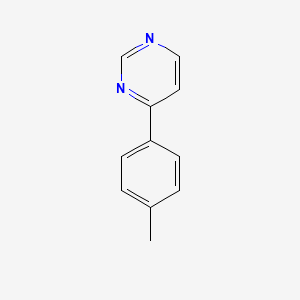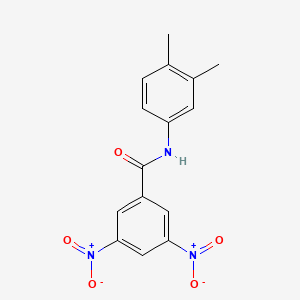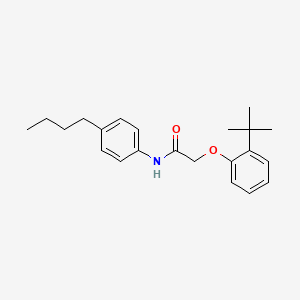
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 1,3-dioxoindan moiety linked to a 4-chlorobenzoate group through an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate typically involves the esterification of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethanol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Reduction: The carbonyl groups in the 1,3-dioxoindan moiety can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzoate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can be conducted using amines or thiols in the presence of a base such as triethylamine (TEA) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethanol and 4-chlorobenzoic acid.
Reduction: 2-(1,3-dihydroxy-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-aminobenzoate or 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-thiolbenzoate.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxoindan moiety can influence the compound’s binding affinity and specificity, while the 4-chlorobenzoate group can affect its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
Uniqueness
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate is unique due to the combination of the 1,3-dioxoindan and 4-chlorobenzoate moieties, which confer specific chemical and biological properties
Propiedades
Número CAS |
5117-74-8 |
|---|---|
Fórmula molecular |
C24H17ClO4 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2-(1,3-dioxo-2-phenylinden-2-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C24H17ClO4/c25-18-12-10-16(11-13-18)23(28)29-15-14-24(17-6-2-1-3-7-17)21(26)19-8-4-5-9-20(19)22(24)27/h1-13H,14-15H2 |
Clave InChI |
TZTCWEFUTSEXQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)


![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)


![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
